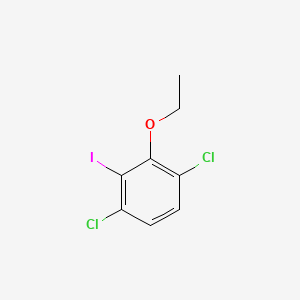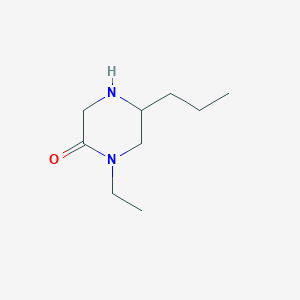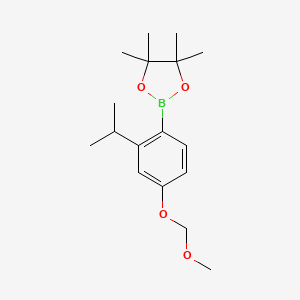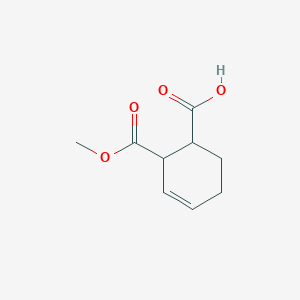
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is an organic compound with the molecular formula C13H13BrO3. It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and an acrylate group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate typically involves the following steps:
Bromination: The chroman derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The brominated chroman is then subjected to acrylation using methyl acrylate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and acrylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiocyanates.
Applications De Recherche Scientifique
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and acrylate group facilitate its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,E)-Methyl 3-(6-chlorochroman-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(R,E)-Methyl 3-(6-fluorochroman-2-yl)acrylate: Contains a fluorine atom instead of bromine.
(R,E)-Methyl 3-(6-iodochroman-2-yl)acrylate: Contains an iodine atom instead of bromine.
Uniqueness
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C13H13BrO3 |
|---|---|
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
methyl (E)-3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,5-8,11H,2,4H2,1H3/b7-5+/t11-/m1/s1 |
Clé InChI |
XDNIKYAMKFETAE-OKPNEXGHSA-N |
SMILES isomérique |
COC(=O)/C=C/[C@H]1CCC2=C(O1)C=CC(=C2)Br |
SMILES canonique |
COC(=O)C=CC1CCC2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)

![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)


